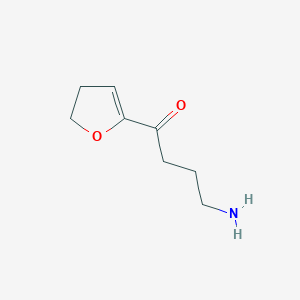

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-amino-1-(2,3-dihydrofuran-5-yl)butan-1-one |

InChI |

InChI=1S/C8H13NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h4H,1-3,5-6,9H2 |

InChI Key |

VJRUOQVGFMSENV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)C(=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Characterization and Validation

- IR : Strong absorption at 1680 cm$$ ^{-1} $$ (amide C=O).

- $$ ^{13}C $$ NMR : Peaks at δ 172.5 (ketone), 156.2 (dihydrofuran C-O).

Chiral Resolution : HPLC with Chiralpak AD-H column confirms enantiopurity (>98% ee) when using asymmetric hydrogenation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one is an organic compound with a molecular formula of and a molecular weight of approximately 181.22 g/mol. It possesses a unique structure that includes an amino group and a dihydrofuran moiety. This compound is of interest in medicinal chemistry because the dihydrofuran ring contributes to its reactivity and potential biological activity.

Potential Applications

The potential applications of this compound are diverse:

- Pharmaceutical Development Due to its possible biological activity, it may serve as a lead compound in drug discovery efforts targeting various diseases.

- Interaction studies could focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques like molecular docking simulations and bioassays could provide insights into its mechanism of action and potential therapeutic effects.

Chemical Reactivity

The chemical behavior of this compound can be explored through various reactions, particularly those involving nucleophilic and electrophilic sites present in the molecule. The amino group can undergo acylation or alkylation reactions, while the carbonyl group can participate in condensation reactions or nucleophilic addition with various reagents. The dihydrofuran ring can also engage in cyclization reactions under acidic or basic conditions, leading to the formation of diverse products.

Related Research

Research indicates that compounds with similar structural features to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The amino group may enhance interactions with biological targets, potentially leading to therapeutic applications. Studies have shown that derivatives of dihydrofuran compounds can modulate various biological pathways, suggesting that this compound could possess similar properties.

Structural Comparison

Several compounds share structural similarities with this compound. The following table highlights the uniqueness of each:

| Compound Name | Notable Features |

|---|---|

| 3-Amino-2-methylphenol | Exhibits antibacterial properties; lacks a furan ring |

| 5-Methyluridine | Nucleoside with antiviral activity; different functional groups compared to target compound |

| 3-Hydroxybutyric acid | Involved in metabolic processes; simpler structure without a furan component |

Mechanism of Action

The mechanism of action of 4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule:

Key Observations :

- Dihydrofuran vs. Thiazole : The thiazole analog () replaces the dihydrofuran with an aromatic sulfur heterocycle, enhancing rigidity and altering electronic properties. Thiazoles often exhibit greater metabolic stability compared to oxygen-containing rings .

- Substituent Effects : MP16 () incorporates a methyl and oxo group on its dihydrofuran ring, increasing steric bulk and polarity. This contrasts with the unsubstituted dihydrofuran in the target compound, which may improve solubility .

- Functional Group Diversity: Decitabine () shares a 4-amino group but incorporates a nucleoside-like structure (triazinone + deoxyribose), directing it toward epigenetic mechanisms (DNA methyltransferase inhibition) .

Physicochemical Properties

- Solubility : The dihydrofuran ring’s oxygen atom may enhance water solubility compared to the thiazole analog (), which is more hydrophobic due to sulfur’s lower electronegativity. MP16’s acrylamide and phenyl groups likely reduce solubility .

- Decitabine’s triazinone ring is electrophilic, enabling DNA interaction .

Spectral Data Comparison

While direct data for the target compound are absent, analogs provide insights:

Biological Activity

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an amino group and a furan derivative. This compound is classified as an amino ketone and is notable for its potential applications in pharmacology and organic synthesis. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 181.22 g/mol. The presence of both an amino group and a furan ring contributes to its distinct chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents against various pathogens.

- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Neurological Effects : The compound may interact with sigma receptors, which are implicated in pain modulation and neuroprotection.

1. Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds, suggesting that this compound could also exhibit similar activity. The structural features that enhance antimicrobial efficacy include the presence of the furan moiety, which has been associated with increased reactivity towards microbial targets.

2. Anticancer Properties

Research has shown that compounds containing the furan ring can inhibit cancer cell proliferation. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A comparative study indicated that modifications in the furan structure could lead to enhanced anticancer activity .

3. Interaction with Sigma Receptors

The compound's interaction with sigma receptors has been investigated due to their role in pain management and neuroprotection. Sigma receptor antagonists have shown promise in alleviating neuropathic pain without the side effects associated with traditional analgesics. The structure of this compound suggests it may act as a selective antagonist, potentially offering new avenues for pain relief therapies .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Identified significant inhibition against Staphylococcus aureus and Escherichia coli strains. |

| Study B | Anticancer Effects | Demonstrated IC50 values in the micromolar range against breast cancer cell lines. |

| Study C | Sigma Receptor Interaction | Showed reduced nerve growth factor-induced differentiation in PC12 cells, indicating antagonist properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.